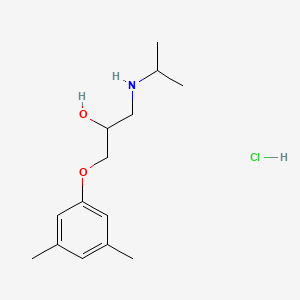![molecular formula C14H16Cl2N2O3S B5042138 1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B5042138.png)
1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a chloro-substituted aniline, and methoxy groups. Its molecular formula is C12H14ClN2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride typically involves multiple steps, starting with the preparation of 4-chloro-2,5-dimethoxyaniline. This intermediate is then subjected to various reactions to introduce the thiazole ring and the ethanone group. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethoxyaniline: A key intermediate in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Methoxy-substituted anilines: Compounds with similar methoxy groups but different core structures.
Uniqueness
1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S.ClH/c1-7-13(8(2)18)21-14(16-7)17-10-6-11(19-3)9(15)5-12(10)20-4;/h5-6H,1-4H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLVJOSLWFESNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC(=C(C=C2OC)Cl)OC)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-bromo-2-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5042057.png)
![2-benzyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5042066.png)


![2-Ethyl-4-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole;dihydrochloride](/img/structure/B5042075.png)
![dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B5042080.png)
![N,N-diethyl-2-[4-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5042102.png)
![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B5042108.png)

![2-(4-iodophenyl)-3H-benzo[f]chromen-3-one](/img/structure/B5042122.png)
![2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one](/img/structure/B5042124.png)


![(5Z)-5-benzylidene-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5042134.png)
